molecular formula C20H30Cl2N2O B1662625 Jnj 10181457 dihydrochloride CAS No. 544707-20-2

Jnj 10181457 dihydrochloride

Cat. No. B1662625
M. Wt: 385.4 g/mol
InChI Key: PAQHERKZFLOHCA-UHFFFAOYSA-N
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Description

JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . It is also known as a brain penetrant . The chemical name of JNJ 10181457 dihydrochloride is 4-[3-[4-[Piperidinyl]but-1-ynyl]benzyl]morpholine dihydrochloride .


Molecular Structure Analysis

The molecular weight of JNJ 10181457 dihydrochloride is 385.37 . Its molecular formula is C20H28N2O.2HCl . The InChI Key is PAQHERKZFLOHCA-UHFFFAOYSA-N .


Chemical Reactions Analysis

JNJ 10181457 dihydrochloride contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

JNJ 10181457 dihydrochloride is soluble to 100 mM in water and to 25 mM in ethanol . It should be stored in a desiccated state at room temperature . .

Relevant Papers Several papers have been published on JNJ 10181457 dihydrochloride. For example, Bonaventure et al. (2007) discussed histamine H3 receptor antagonists from target identification to drug leads . Esbenshade et al. (2008) identified the histamine H3 receptor as an attractive target for the treatment of cognitive disorders . Boggs et al. (2009) found that JNJ-10181457 normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition .

Scientific Research Applications

Neuropharmacological Applications

JNJ 10181457 dihydrochloride is primarily investigated for its neuropharmacological applications. It acts as a selective non-imidazole histamine H3 receptor antagonist. This compound has shown potential in normalizing acetylcholine neurotransmission and improving cognitive functions in animal models. It has been evaluated for its effects on working memory and learning disorders, particularly where acetylcholine neurotransmission is compromised. Notably, it demonstrates therapeutic utility in reversing water licking induced by imetit, a compound that acts on central histamine receptors. The compound's ability to reverse cognitive deficits induced by scopolamine, a muscarinic antagonist, further underlines its potential in treating cognitive dysfunctions (Galici et al., 2009).

Anti-Inflammatory Applications

Another aspect of JNJ 10181457 dihydrochloride's application is in the field of inflammation, particularly in joint inflammation. In a study assessing the effects of histamine H4 receptor (H4R) agonists and antagonists on joint inflammation, JNJ 10181457 dihydrochloride was used as a reference compound. This study provided insights into the role of H4R in inflammatory processes, suggesting that H4R antagonists like JNJ 10181457 dihydrochloride might have anti-inflammatory properties (Ahmad et al., 2015).

Development of Histamine H3 Receptor Antagonists

JNJ 10181457 dihydrochloride has played a significant role in the development of histamine H3 receptor antagonists. Research in this area has been pivotal in understanding the pharmacophore of H3 receptor ligands, leading to the creation of compounds with improved pharmacokinetic profiles for potential clinical applications. These studies highlight the compound's utility in exploring treatments for conditions like excessive daytime sleepiness and cognitive disorders (Bonaventure et al., 2007).

properties

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQHERKZFLOHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jnj 10181457 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kitanaka, N Kitanaka, FS Hall, Y Amatsu… - Brain Research, 2020 - Elsevier
A single administration with METH (3 mg/kg) induced a hyperlocomotion in male ICR mice. Pretreatment of mice with pitolisant, a histamine H 3 receptor antagonist (5 and 10 mg/kg), for …
Number of citations: 6 www.sciencedirect.com
N Kitanaka, FS Hall, K Tanaka, K Tomita… - … : Current Drug Abuse …, 2022 - ingentaconnect.com
… ®) (also known as BF2.649, 1[3-[3-(4-chlorophenyl) propoxy] propyl] piperidine, a brain penetrating histamine H3 receptor antagonist) (10 mg/kg, ip), JNJ-10181457 dihydrochloride (4-[…
Number of citations: 4 www.ingentaconnect.com

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